1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride
Overview
Description
“1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride” is a chemical compound with the molecular formula C8H18ClN3O . It has a molecular weight of 207.7 . The IUPAC name for this compound is N,N-dimethyl-N’-(4-piperidinyl)urea hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 207.7 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Inhibition and Pharmacokinetics in Pain Management
1,3-Disubstituted ureas with a piperidyl moiety have been synthesized to explore their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). Research demonstrated these compounds, including variations of 1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride, improved pharmacokinetic parameters over previous inhibitors. These sEH inhibitors, such as 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, displayed potent pain reduction in vivo, outperforming morphine in reducing hyperalgesia in an inflammatory pain model (Rose et al., 2010).
Corrosion Inhibition
Compounds like 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea have been examined as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. These Mannich base derivatives, including variations of this compound, have shown significant inhibition efficiency, influenced by molecular structure and environmental factors (Jeeva et al., 2015).
Green Chemistry Applications
In the field of green chemistry, deep eutectic solvents like glucose-urea have been used for synthesizing piperidin-4-one derivatives, indicating the potential for environmentally friendly applications of similar compounds like this compound (Hemalatha & Ilangeswaran, 2020).
Anticonvulsant Activity
Urea/thiourea derivatives, including structures related to this compound, have been synthesized and evaluated for their anticonvulsant activity. These compounds displayed significant efficacy in models of induced convulsions, offering insights into potential therapeutic applications (Thakur et al., 2017).
Allosteric Modulation in Neuroscience
Research involving 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, a compound structurally related to this compound, has shown allosteric antagonist effects on neuronal excitability in the mammalian central nervous system. This suggests potential applications in neuropharmacology and the treatment of CNS diseases (Wang et al., 2011).
Soluble Epoxide Hydrolase Inhibition and Metabolic Effects
1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, a compound similar to this compound, was tested for its effectiveness in reducing blood pressure and improving insulin resistance. The compound demonstrated dose-dependent effects in rodent models, highlighting its potential in managing hypertension and dysglycemia (Anandan et al., 2011).
Properties
IUPAC Name |
1,1-dimethyl-3-piperidin-4-ylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVQXFDMAZKCOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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